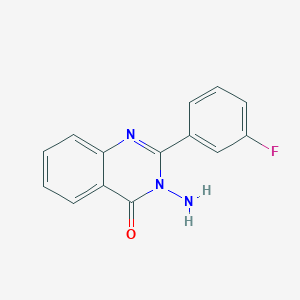
3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one: is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one typically involves the reaction of 3-fluoroaniline with anthranilic acid derivatives under specific conditions. The process may include cyclization and amination steps, often facilitated by catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with altered biological activities.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially enhancing or diminishing its biological properties.
Substitution: Substitution reactions, particularly at the amino or fluorophenyl groups, can lead to a variety of derivatives with different pharmacological profiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit diverse biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one is used as a building block for the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Studies have indicated its efficacy in inhibiting certain cancer cell lines, making it a candidate for anti-cancer drug development. Additionally, its anti-inflammatory properties are being investigated for potential use in treating inflammatory diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways. These interactions contribute to its biological effects, including anti-cancer and anti-inflammatory activities.
Comparación Con Compuestos Similares
2-(3-Fluorophenyl)quinazolin-4(3H)-one: Lacks the amino group, which may affect its biological activity.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the fluorine atom, which can influence its pharmacological properties.
3-Amino-2-(4-fluorophenyl)quinazolin-4(3H)-one: The position of the fluorine atom is different, potentially altering its interaction with biological targets.
Uniqueness: The presence of both the amino group and the fluorophenyl group in 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one contributes to its unique pharmacological profile. These functional groups enable specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C14H10FN3O |
|---|---|
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
3-amino-2-(3-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H10FN3O/c15-10-5-3-4-9(8-10)13-17-12-7-2-1-6-11(12)14(19)18(13)16/h1-8H,16H2 |
Clave InChI |
QDQWULOAXZNBCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






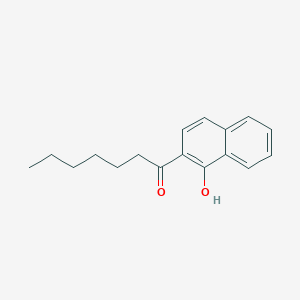

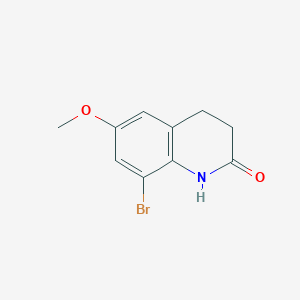

![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
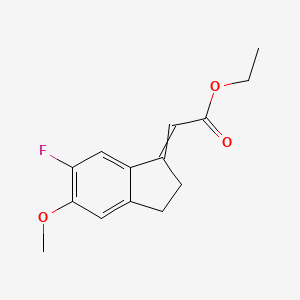
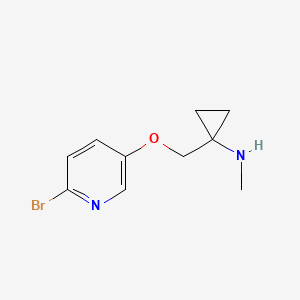

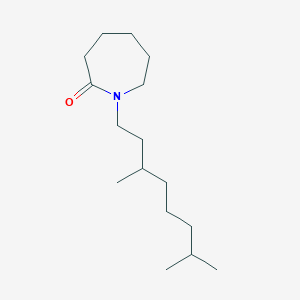
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)
